molecular formula C12H14BrNO2 B1280666 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one CAS No. 188533-04-2

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one

カタログ番号: B1280666
CAS番号: 188533-04-2
分子量: 284.15 g/mol
InChIキー: IFONEQATKFCJON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one (CAS 188533-04-2) is a chemical building block of significant interest in medicinal and organic chemistry. It features a pyrrolidin-2-one core, which is a saturated, five-membered lactam ring recognized as a privileged scaffold in drug discovery for its three-dimensional coverage and ability to explore diverse pharmacophore space . This compound is specifically substituted at the N-1 position with a 4-methoxybenzyl group and at the C-3 position with a bromine atom, making it a versatile intermediate for further functionalization. The primary research value of this compound lies in its application as a key synthon for the synthesis of novel, optically active 2-pyrrolidinones, which are prominent in the development of biologically active molecules . The bromine atom serves as a reactive handle for cross-coupling reactions and other transformations, allowing researchers to elaborate the core structure and create diverse compound libraries. Furthermore, the 1-(4-methoxybenzyl) group can act as a protecting group for the lactam nitrogen, which can be modified or removed to access other N-substituted derivatives . Pyrrolidin-2-one derivatives, such as this compound, are pivotal scaffolds found in molecules with a wide range of pharmacological activities, including neurological effects, anticonvulsant properties, and anti-inflammatory activity . Researchers utilize this brominated pyrrolidin-2-one to build more complex structures aimed at modulating various biological targets, such as histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . Safety Information: This compound has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the relevant Safety Data Sheet (SDS) prior to use and implement all appropriate safety precautions. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONEQATKFCJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468695
Record name 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188533-04-2
Record name 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Bromination of 1-(4-Methoxybenzyl)pyrrolidin-2-ol Using Phosphorus Tribromide (PBr₃)

This method involves the direct bromination of a hydroxyl-containing precursor. The reaction replaces the hydroxyl group with bromine under mild conditions.

Reaction Scheme :
$$ \text{1-(4-Methoxybenzyl)pyrrolidin-2-ol} + \text{PBr₃} \rightarrow \text{3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one} $$

Experimental Conditions (adapted from):

Parameter Value
Solvent Normal hexane
Temperature Reflux (≈69°C)
Reaction Time 2 hours
Workup Neutralization with KOH, extraction with diethyl ether
Yield (analogous compound) 22% (for 3-bromo-1-methylpyrrolidine)

Mechanism :

  • Activation : PBr₃ reacts with the hydroxyl group to form a good leaving group (phosphate ester).
  • Substitution : Bromide ion displaces the phosphate ester, yielding the brominated product.
  • Purification : Neutralization with KOH removes excess PBr₃, followed by extraction and drying.

Advantages :

  • Avoids harsh conditions (e.g., benzene reflux).
  • Uses low-cost solvents (normal hexane).

Limitations :

  • Moderate yields observed in analogous systems.
  • Potential side reactions (e.g., over-bromination).

Radical Bromination Using N-Bromosuccinimide (NBS) and FeBr₃

This method employs a catalytic system to achieve regioselective bromination at the α-position.

Reaction Scheme :
$$ \text{1-(4-Methoxybenzyl)pyrrolidin-2-one} + \text{NBS} \xrightarrow{\text{FeBr₃}} \text{this compound} $$

Experimental Conditions (based on):

Parameter Value
Solvent Dichloromethane or CCl₄
Temperature 0°C to room temperature
Catalyst FeBr₃ (10 mol%)
Reaction Time 8–12 hours
Workup Extraction with organic solvent, chromatography
Yield (analogous compound) 65–89% (for α-bromoketones)

Mechanism :

  • Radical Initiation : FeBr₃ generates bromine radicals from NBS.
  • Hydrogen Abstraction : Bromine radical abstracts a hydrogen from the α-position.
  • Bromine Addition : Br₂ adds to the radical intermediate, forming the brominated product.

Advantages :

  • High regioselectivity for α-bromination.
  • Applicable to diverse aromatic/heteroaromatic ketones.

Limitations :

  • Requires anhydrous conditions.
  • Dibromination may occur as a side reaction.

Synthesis via Brominated Acid Chloride Intermediate

This method involves constructing the lactam ring after bromination.

Reaction Scheme :

  • Bromination of Acid Chloride :
    $$ \text{4-Chlorobutyric Acid Chloride} + \text{NBS} \xrightarrow{\text{SOCl₂}} \text{3-Bromobutyric Acid Chloride} $$
  • Amine Coupling :
    $$ \text{3-Bromobutyric Acid Chloride} + \text{4-Methoxybenzylamine} \rightarrow \text{Amide Intermediate} $$
  • Cyclization :
    $$ \text{Amide Intermediate} \xrightarrow{\text{Base}} \text{this compound} $$

Experimental Conditions (adapted from):

Parameter Value
Solvent Dichloromethane
Temperature 40–45°C
Base KOH (anhydrous pearls)
Phase Transfer Catalyst Tetra-n-butylammonium bromide
Yield (analogous compound) 70–90%

Mechanism :

  • Bromination : Thionyl chloride activates NBS for bromination of the acid chloride.
  • Amide Formation : Nucleophilic substitution with 4-methoxybenzylamine.
  • Cyclization : Base-induced intramolecular nucleophilic attack forms the lactam.

Advantages :

  • High yields due to optimized reaction conditions.
  • Avoids elemental bromine, reducing safety risks.

Limitations :

  • Requires precise control of stoichiometry (NBS:substrate = 1:1.5).

One-Pot Synthesis from Donor–Acceptor Cyclopropanes

This method leverages cyclopropane ring-opening for direct synthesis.

Reaction Scheme :
$$ \text{Donor–Acceptor Cyclopropane} + \text{4-Methoxybenzylamine} \xrightarrow{\text{Lewis Acid}} \text{this compound} $$

Experimental Conditions (based on):

Parameter Value
Solvent Toluene
Temperature Reflux (110°C)
Catalyst Nickel perchlorate
Reaction Time 24 hours
Workup Alkaline saponification
Yield (analogous compound) 70–79%

Mechanism :

  • Ring Opening : Lewis acid (e.g., Ni(ClO₄)₂) polarizes the cyclopropane.
  • Amine Attack : Nucleophilic addition of 4-methoxybenzylamine to the electrophilic carbon.
  • Lactam Formation : Intramolecular cyclization and dealkoxycarbonylation.

Advantages :

  • Single-step synthesis with broad substrate scope.
  • Minimizes purification steps.

Limitations :

  • Requires high temperatures for cyclization.

Photochemical Deracemization and Bromination

This advanced method combines chirality transfer with bromination.

Reaction Scheme :

  • Axial Chirality Introduction :
    $$ \text{N-(4-Methoxybenzyl)pyrrolidin-2-one} \xrightarrow{\text{Photochemical}} \text{Racemic Allene} $$
  • Bromination :
    $$ \text{Racemic Allene} \xrightarrow{\text{Br₂}} \text{this compound} $$

Experimental Conditions (based on):

Parameter Value
Solvent CH₂Cl₂
Temperature 0°C
Bromination Agent Br₂
Yield (analogous compound) 91% ee

Mechanism :

  • Chirality Transfer : Photochemical deracemization generates axial chirality.
  • Bromination : Bromine adds stereoselectively to the allene intermediate.

Advantages :

  • High enantiomeric excess (ee).
  • Preserves axial chirality during bromination.

Limitations :

  • Complex reaction setup (photochemical conditions).

Critical Analysis of Methods

Method Key Advantage Key Limitation Yield Range
PBr₃ Bromination Mild conditions, low cost Moderate yields 22–50% (est.)
NBS/FeBr₃ Bromination High regioselectivity Anhydrous conditions 65–89%
Acid Chloride Route High yields, scalable Multi-step process 70–90%
Cyclopropane Opening One-pot synthesis High temperature 70–79%
Photochemical Deracemization High ee Complex setup 91% ee

Recommendations :

  • Scalability : The acid chloride route () is ideal for large-scale synthesis due to high yields and reproducibility.
  • Regioselectivity : NBS/FeBr₃ () is preferred for α-bromination with minimal dibromination.
  • Chirality Control : Photochemical deracemization () is optimal for enantioselective synthesis.

化学反応の分析

Types of Reactions

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolidinones.

    Oxidation Reactions: Formation of aldehydes or acids.

    Reduction Reactions: Formation of alcohols.

科学的研究の応用

Medicinal Chemistry

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can lead to derivatives with enhanced therapeutic properties. Research indicates that this compound exhibits significant antimicrobial and anticancer activities.

Case Study: Anticancer Activity
Research has demonstrated that modifications to the bromine and methoxy groups can influence binding affinity to cancer-related targets. For instance, studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Target OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.1 - 6.25 µg/mL
Pseudomonas aeruginosa6.25 - 12.5 µg/mL

These findings suggest that the compound's unique structure allows it to effectively disrupt bacterial cell function, which could lead to new treatments for resistant infections .

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme activities and protein interactions. Its ability to modulate receptor activity makes it valuable in understanding complex biological processes.

Example: Enzyme Inhibition Studies
Studies have indicated that this compound can inhibit specific enzymes linked to disease progression, providing insights into potential therapeutic mechanisms. For example, ongoing research focuses on its effects on enzymes involved in metabolic pathways related to cancer and infectious diseases .

作用機序

The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

  • 3-Bromo-1-(4-methylbenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-ethoxybenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chlorobenzyl)pyrrolidin-2-one

Uniqueness

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .

生物活性

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidinones, characterized by a unique structure that includes a bromine atom and a methoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14BrN1O2\text{C}_{12}\text{H}_{14}\text{BrN}_1\text{O}_2

This structure features a five-membered nitrogen-containing ring (pyrrolidine), which contributes to its biological reactivity. The presence of the bromine and methoxy groups significantly influences its interaction with biological targets.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The bromine and methoxy substituents appear to play crucial roles in determining the compound's binding affinity and selectivity towards these targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Pathogen MIC (µg/mL) Comments
Staphylococcus aureus≤0.25 - >200Strong activity against MRSA; compared with controls
Pseudomonas aeruginosa>32No significant activity observed
Escherichia coli>32No significant activity observed
Klebsiella pneumoniae>32No significant activity observed
Acinetobacter baumannii>32No significant activity observed
Candida albicans>32No significant activity observed

The compound demonstrated notable selectivity towards Gram-positive bacteria, particularly Staphylococcus aureus, while showing no activity against Gram-negative bacteria at tested concentrations .

Case Studies

A recent study focused on the synthesis and evaluation of this compound alongside other pyrrolidinone derivatives. The researchers found that modifications to the bromine and methoxy groups influenced both antimicrobial and anticancer activities significantly. This suggests that further structural optimization could enhance the pharmacological profile of this compound .

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one, and what analytical techniques are critical for confirming its structure?

Answer:
A typical synthetic route involves alkylation or substitution reactions targeting the pyrrolidin-2-one scaffold. For example, bromination of a preformed pyrrolidinone derivative (e.g., via N-bromosuccinimide) followed by benzylation with 4-methoxybenzyl halides can yield the target compound . Key steps include:

  • N-Benzylation: Reacting pyrrolidin-2-one with 4-methoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3/DMF).
  • Bromination: Introducing bromine at the 3-position using electrophilic brominating agents.

Analytical validation:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regioselectivity of bromination and benzylation (e.g., shifts at δ ~4.5 ppm for the benzyl-CH2_2 group) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 308.03 for C12_{12}H14_{14}BrNO2_2) .
  • X-ray Crystallography: Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .

Basic: How is the crystallographic data for this compound typically obtained and refined?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal Growth: Slow evaporation of saturated solutions (e.g., acetone/hexane mixtures) to obtain diffraction-quality crystals .

Data Collection: Use a diffractometer (e.g., Oxford Diffraction SuperNova) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .

Refinement: SHELXL refines positional/thermal parameters against F2^2 data. Example metrics:

  • R1_1 < 0.05 for high-resolution data (<1.0 Å).
  • Residual electron density < 0.5 eÅ3^{-3} .

Advanced: How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance N-benzylation efficiency compared to THF .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation.
  • Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

Data-Driven Approach:

  • Design a factorial experiment varying solvent, temperature, and catalyst loading.
  • Monitor yield via HPLC (C18 column, 254 nm detection) .

Advanced: What strategies are recommended when encountering discrepancies between spectroscopic data and X-ray crystallographic results for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation steps:

Validate NMR Assignments: Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with computed NMR shifts (DFT/B3LYP/6-31G*) .

Check for Polymorphism: SCXRD may reveal multiple crystal forms; repeat crystallization with different solvents.

Dynamic NMR Studies: Probe temperature-dependent line broadening to identify fluxional behavior .

Cross-Validate with IR/Raman: Confirm carbonyl stretching frequencies (~1750 cm1^{-1} for pyrrolidinone) align with crystallographic bond lengths .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Answer:
SAR Design Framework:

Core Modifications: Synthesize analogs with variations at the 3-bromo, 4-methoxybenzyl, or pyrrolidinone positions (e.g., replace Br with Cl, CF3_3) .

Pharmacological Assays:

  • In vitro: Measure acetylcholinesterase (AChE) inhibition (Ellman’s method) for anti-Alzheimer’s activity .
  • In vivo: Use Morris water maze or passive avoidance tests in rodent models.

Computational Modeling: Dock derivatives into AChE (PDB: 1EVE) to predict binding affinities (AutoDock Vina) .

Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values.

Example SAR Insight:

  • The 4-methoxybenzyl group enhances blood-brain barrier penetration, while bromine at C3 optimizes steric complementarity with AChE’s catalytic site .

Advanced: What methodological precautions are necessary when handling this compound in bioassay experiments?

Answer:

  • Stability Testing: Monitor compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24 hours.
  • Solubility Optimization: Use co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation; confirm via dynamic light scattering .
  • Metabolite Screening: Incubate with liver microsomes (human/rat) to identify major Phase I metabolites (CYP450-mediated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。